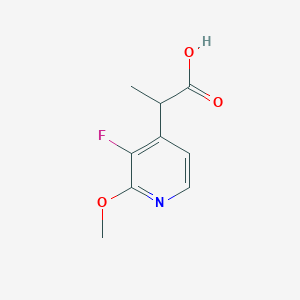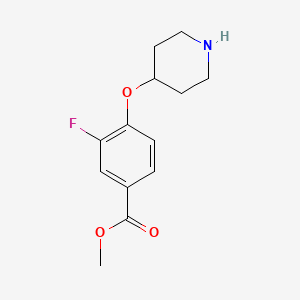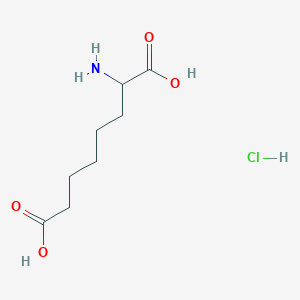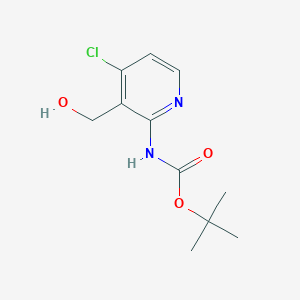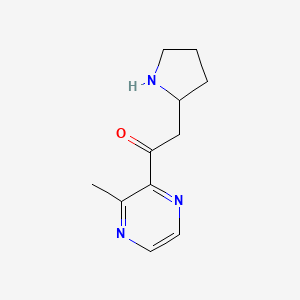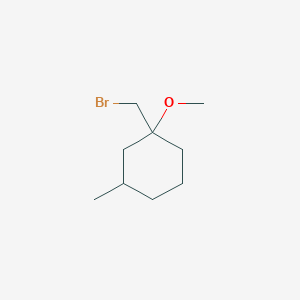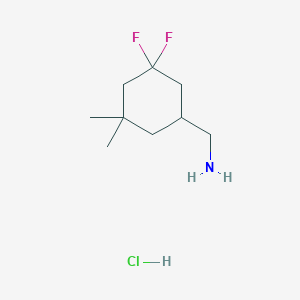
(3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H17ClF2N. It is a derivative of cyclohexylmethanamine, where the cyclohexane ring is substituted with two fluorine atoms and two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring with the desired substitutions. This can be achieved through a series of reactions, including halogenation and alkylation.
Introduction of the Amino Group: The next step involves the introduction of the amino group. This is typically done through a nucleophilic substitution reaction where an amine is introduced to the cyclohexane ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxyl derivatives.
Reduction: This compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the cyclohexane ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions may result in various substituted cyclohexylmethanamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It can be used as a model compound to investigate the interactions between fluorinated molecules and biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Fluorine-containing compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanol
- (3,3-Difluoro-5,5-dimethylcyclohexyl)amine
- (3,3-Difluoro-5,5-dimethylcyclohexyl)chloride
Comparison:
- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanamine hydrochloride is unique due to the presence of both the amino group and the hydrochloride salt, which can significantly influence its chemical and biological properties.
- (3,3-Difluoro-5,5-dimethylcyclohexyl)methanol differs by having a hydroxyl group instead of an amino group, which can affect its reactivity and interactions with biological systems.
- (3,3-Difluoro-5,5-dimethylcyclohexyl)amine lacks the hydrochloride salt, which can influence its solubility and stability.
- (3,3-Difluoro-5,5-dimethylcyclohexyl)chloride has a chloride group instead of an amino group, which can alter its chemical reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H18ClF2N |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
(3,3-difluoro-5,5-dimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H17F2N.ClH/c1-8(2)3-7(5-12)4-9(10,11)6-8;/h7H,3-6,12H2,1-2H3;1H |
InChI Key |
LTOYJEBIZAKVCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(F)F)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


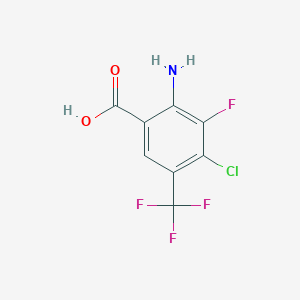

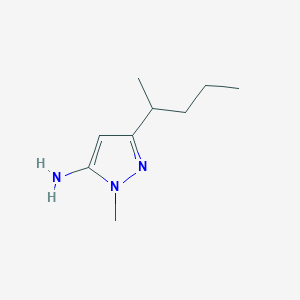
![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
